Cas no 2757927-39-0 (Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)
![Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2757927-39-0x500.png)
Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2757927-39-0
- EN300-37101821
- ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
- Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
-
- インチ: 1S/C10H17NO2/c1-3-9-5-10(6-9,11-7-9)8(12)13-4-2/h11H,3-7H2,1-2H3
- InChIKey: UXYLBYSBZRHECN-UHFFFAOYSA-N
- SMILES: O(CC)C(C12CC(CC)(CN1)C2)=O
計算された属性
- 精确分子量: 183.125928785g/mol
- 同位素质量: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 231
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 1.2
Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37101821-2.5g |
ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
2757927-39-0 | 2.5g |
$4648.0 | 2023-07-06 | ||
Enamine | EN300-37101821-0.05g |
ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
2757927-39-0 | 0.05g |
$1991.0 | 2023-07-06 | ||
Enamine | EN300-37101821-0.25g |
ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
2757927-39-0 | 0.25g |
$2180.0 | 2023-07-06 | ||
Enamine | EN300-37101821-5.0g |
ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
2757927-39-0 | 5.0g |
$6876.0 | 2023-07-06 | ||
Enamine | EN300-37101821-0.1g |
ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
2757927-39-0 | 0.1g |
$2086.0 | 2023-07-06 | ||
Enamine | EN300-37101821-0.5g |
ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
2757927-39-0 | 0.5g |
$2275.0 | 2023-07-06 | ||
Enamine | EN300-37101821-10.0g |
ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
2757927-39-0 | 10.0g |
$10196.0 | 2023-07-06 | ||
Enamine | EN300-37101821-1.0g |
ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
2757927-39-0 | 1.0g |
$2371.0 | 2023-07-06 |
Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylateに関する追加情報
Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS No. 2757927-39-0): A Comprehensive Overview
Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS No. 2757927-39-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its complex bicyclic structure and azabenzene moiety, presents unique properties that make it a promising candidate for various applications in medicinal chemistry and drug development.
The molecular structure of Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate consists of a seven-membered azabicyclo[2.1.1]hexane core, which is functionalized with an ethyl carboxylate group at the 1-position and an ethyl group at the 4-position. This arrangement imparts a high degree of steric hindrance and electronic diversity, making it an intriguing scaffold for designing novel bioactive molecules.
In recent years, there has been a growing interest in the development of bicyclic compounds due to their favorable pharmacokinetic properties and enhanced binding affinity to biological targets. The azabicyclo[2.1.1]hexane scaffold, in particular, has been extensively studied for its potential in modulating various biological pathways, including enzyme inhibition and receptor binding.
One of the most compelling aspects of Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is its versatility in chemical modification. The presence of both the carboxylate and ethyl groups provides multiple sites for further functionalization, allowing researchers to tailor the compound's properties to specific needs. This flexibility has been exploited in several synthetic strategies aimed at generating derivatives with improved pharmacological profiles.
Recent studies have highlighted the potential of this compound as a lead molecule in the discovery of new therapeutic agents. For instance, researchers have explored its interactions with various enzymes and receptors, demonstrating its ability to modulate biological processes such as pain perception and inflammation. These findings suggest that Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate could serve as a valuable starting point for developing novel drugs targeting these pathways.
The synthesis of Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the azabicyclo[2.1.1]hexane core with high precision.
In addition to its pharmaceutical applications, Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has shown promise in other areas of research, including materials science and agrochemistry. Its unique structural features make it a suitable candidate for developing novel materials with enhanced stability and functionality.
The future prospects of this compound are further illuminated by ongoing research efforts aimed at expanding its chemical space and exploring new applications. Collaborative initiatives between academic institutions and pharmaceutical companies are likely to yield innovative derivatives with improved therapeutic efficacy and reduced side effects.
In conclusion, Ethyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS No. 2757927-39-0) represents a significant advancement in the field of organic chemistry and medicinal research. Its complex structure, versatile functionalization potential, and promising biological activity position it as a valuable asset for future drug discovery efforts.
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